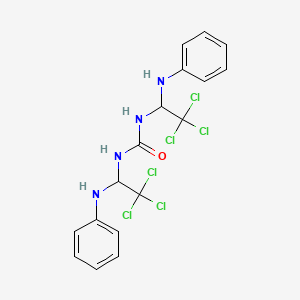![molecular formula C24H18N4O B4922781 N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea, commonly known as DBU, is a highly potent organic compound that has gained significant attention in the field of scientific research. DBU is a nitrogen-containing heterocyclic compound that has been widely studied for its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of DBU is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and proliferation of cancer cells. DBU has also been shown to act as a strong nucleophile, which makes it an effective catalyst in organic synthesis reactions.
Biochemical and Physiological Effects:
DBU has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potent antitumor activity, DBU has also been shown to exhibit antibacterial and antiviral activity. DBU has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBU in laboratory experiments is its high reactivity and potency, which makes it an effective catalyst in a wide range of organic synthesis reactions. However, one of the main limitations of using DBU is its potential toxicity, which can pose a risk to researchers working with the compound.
Future Directions
There are several future directions for the study of DBU, including the development of more efficient and environmentally friendly synthesis methods, the exploration of new applications in the fields of material science and nanotechnology, and the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of DBU and to identify potential side effects and toxicity concerns.
Synthesis Methods
DBU can be synthesized through a variety of methods, including the reaction of 1,2-diaminobenzene with benzophenone in the presence of a base, such as potassium carbonate or sodium hydroxide. Another common method involves the reaction of 1,2-phenylenediamine with dibenzoyl peroxide in the presence of a tertiary amine, such as triethylamine or pyridine.
Scientific Research Applications
DBU has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DBU has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DBU has also been studied for its potential use as a catalyst in organic synthesis reactions, including the synthesis of cyclic carbonates and the ring-opening polymerization of lactones.
properties
IUPAC Name |
1-phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-13-25-24(29)26-15-11-12-20-21(14-15)28-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)27-20/h2-12,14H,1,13H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKRZOEXXDZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)

![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)
methanol](/img/structure/B4922791.png)
